molecular formula C19H18ClNO2 B5738725 (Z)-2-(4-chlorophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile

(Z)-2-(4-chlorophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile

Cat. No.: B5738725
M. Wt: 327.8 g/mol
InChI Key: BBLKOMAZQWAXFB-LFIBNONCSA-N
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Description

(Z)-2-(4-chlorophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a nitrile group, chlorophenyl, and diethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-chlorophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3,4-diethoxybenzaldehyde.

    Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine or pyridine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Optimization of Reaction Conditions: Using continuous flow reactors to optimize temperature, pressure, and reaction time.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-chlorophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Studied for potential biological activities such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of (Z)-2-(4-chlorophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile depends on its specific application:

    Biological Systems: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Catalysis: It may act as a ligand or catalyst in chemical reactions, facilitating the transformation of substrates.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-chlorophenyl)-3-phenylprop-2-enenitrile: Lacks the diethoxy groups, which may affect its reactivity and applications.

    (Z)-2-(4-bromophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile: Substitution of chlorine with bromine can lead to different chemical properties.

Uniqueness

    Functional Groups:

    Applications: Its specific structure may confer unique properties that are advantageous in certain applications, such as increased biological activity or improved material properties.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-(3,4-diethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c1-3-22-18-10-5-14(12-19(18)23-4-2)11-16(13-21)15-6-8-17(20)9-7-15/h5-12H,3-4H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLKOMAZQWAXFB-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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